molecular formula C10H10N2O2 B7808690 3-[(2-cyanophenyl)amino]propanoic Acid

3-[(2-cyanophenyl)amino]propanoic Acid

Cat. No.: B7808690
M. Wt: 190.20 g/mol
InChI Key: CJOWRSRRCSPKEE-UHFFFAOYSA-N
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Description

3-[(2-Cyanophenyl)amino]propanoic acid is a synthetic amino acid derivative characterized by a cyano (-CN) group at the ortho position of the phenyl ring. The ortho-substituted cyano group may confer unique binding affinities or metabolic stability compared to para-substituted derivatives.

Properties

IUPAC Name

3-(2-cyanoanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-7-8-3-1-2-4-9(8)12-6-5-10(13)14/h1-4,12H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOWRSRRCSPKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-cyanophenyl)amino]propanoic Acid typically involves the reaction of 2-cyanoaniline with a suitable propanoic acid derivative. One common method is the condensation reaction between 2-cyanoaniline and 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-cyanophenyl)amino]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

3-[(2-cyanophenyl)amino]propanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-cyanophenyl)amino]propanoic Acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the aniline moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Para-hydroxyl groups (e.g., 4-hydroxyphenyl derivatives) enhance water solubility and antimicrobial efficacy against ESKAPE pathogens, likely due to hydrogen bonding with bacterial targets .
  • Ortho-cyano substitution may reduce solubility but improve metabolic stability and target selectivity, as seen in other cyano-containing pharmaceuticals .
  • Halogenated analogs (e.g., chloro, fluoro) often exhibit increased lipophilicity and prolonged half-life, though cytotoxicity risks remain .

Antimicrobial Activity

  • 4-Hydroxyphenyl derivatives: Compound 33 (4-OH substituent) showed potent activity against Gram-positive (MIC: 8–16 µg/mL) and Gram-negative pathogens (MIC: 16–64 µg/mL), including P. aeruginosa and A. baumannii .
  • Dimethylamino-substituted analogs: Compound 32 (dimethylamino group) lost activity against most pathogens, highlighting the importance of substituent polarity .
  • 2-Cyanophenyl analog: While direct data are absent, the cyano group’s electron-withdrawing nature may disrupt microbial membrane integrity or enzyme function, similar to nitrile-containing antibiotics .

Anticancer and Antioxidant Activity

  • 4-Hydroxyphenyl derivatives : Compound 20 (2-furyl substituent) reduced A549 lung cancer cell viability by 50% and exhibited antioxidant activity (DPPH radical scavenging) .
  • 2-Cyanophenyl analog: The cyano group may enhance pro-apoptotic signaling or oxidative stress in cancer cells, though this requires experimental validation .

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